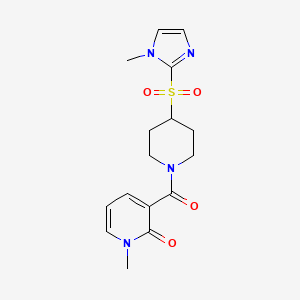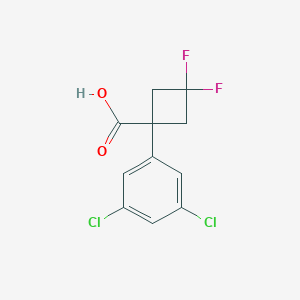
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorophenyl is a type of dichlorophenol where the two chloro substituents are located at positions 3 and 5 . It’s used as a metabolite of the pesticides polychlorinated phenols and benzene hexachloride . It’s also used as a research chemical .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 3,5-Dichlorophenylboronic acid has been analyzed .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 3,5-Dichlorophenyl isocyanate is a solid with a pungent odor .Aplicaciones Científicas De Investigación
PET Tracers in Tumor Delineation
Fluorine-18 labeled amino acids, closely related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been synthesized for use in positron emission tomography (PET). These compounds, such as [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), exhibit tumor-avid properties, making them valuable in tumor imaging and delineation (Shoup & Goodman, 1999).
Synthesis and Chemical Transformations
The synthesis of derivatives of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a compound similar to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, has been achieved through various chemical transformations. These syntheses involve key steps like the transformation of ketone groups into CF2-groups, highlighting the compound's versatility in organic chemistry (Mykhailiuk et al., 2010).
Development of Fluorinated Amino Acids
Fluorinated analogues of 1-aminocyclobutane-1-carboxylic acid, which share a structural relationship with 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, have been developed for various applications. These include trifluoromethyl-substituted analogues synthesized from dibromoacetone dimethyl ketal. The transformation of acid moieties into trifluoromethyl groups using SF4 and HF is a critical step in these syntheses (Radchenko et al., 2009).
Applications in Medicinal Chemistry
The geminal difluorocyclobutane core, akin to the structure of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, is an important structural element in medicinal chemistry. Synthesis methods for gem-difluorocyclobutanes, especially 2-substituted cases, have been developed, showcasing the compound's significance in the creation of biologically active molecules (Lin et al., 2021).
Conformational Studies in Solid-State Chemistry
Studies on the structure and conformation of similar cyclobutane carboxylic acids, including cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been conducted. These investigations provide insights into the molecular packing and interactions of compounds structurally related to 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Reisner et al., 1983).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWLMZZAKYYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

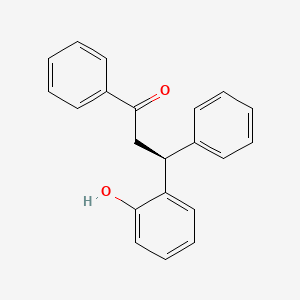
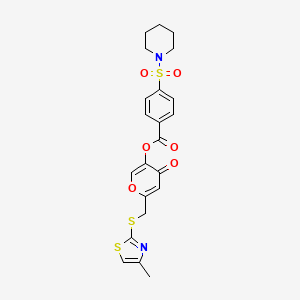
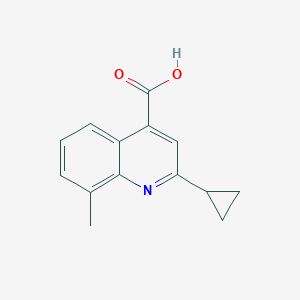
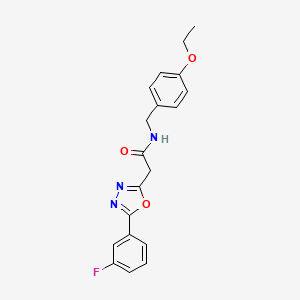
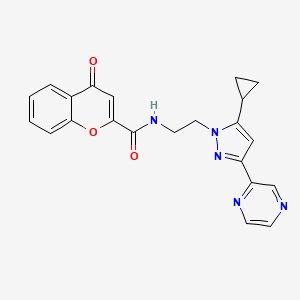
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
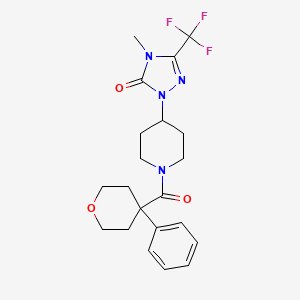
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)
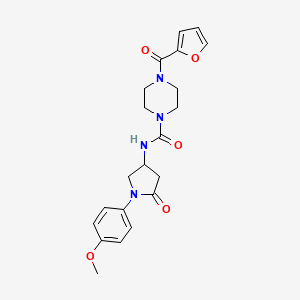
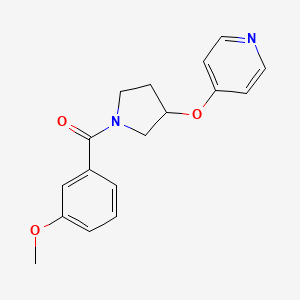
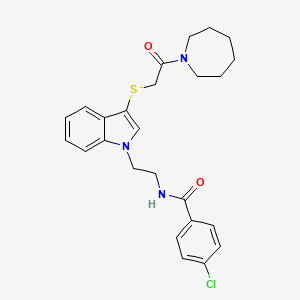
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)
